Thiophen-3-amine
Overview
Description
OSM-S-463 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-463 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Mechanism of Action
Target of Action
Thiophen-3-amine, also known as 3-Aminothiophene , is a compound that has been found to interact with several biological targets. One of the primary targets of this compound is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G-protein-coupled receptor (GPCR) that is expressed in cortical, limbic, and midbrain monoaminergic regions . It is activated by endogenous trace amines and is believed to play an important role in modulating dopaminergic, serotonergic, and glutamatergic circuitry .
Mode of Action
This compound interacts with its targets, such as TAAR1, through a process known as agonism . An agonist is a substance that initiates a physiological response when combined with a receptor. In the case of this compound, it binds to the TAAR1 receptor and activates it, leading to a series of biochemical reactions .
Biochemical Pathways
The activation of TAAR1 by this compound can affect several biochemical pathways. For instance, it can modulate dopaminergic, serotonergic, and glutamatergic circuitry . These pathways are crucial for various physiological processes, including mood regulation, cognition, and motor control.
Result of Action
The activation of TAAR1 by this compound can lead to various molecular and cellular effects. For instance, it can modulate the activity of monoaminergic neurons, which can influence various physiological processes, including mood regulation, cognition, and motor control .
Preparation Methods
The synthesis of OSM-S-463 involves several steps, starting with the construction of the thienopyrimidine scaffold. The synthetic route typically includes the following steps:
Thiophene Starting Material Synthesis: The synthesis begins with the preparation of thiophene derivatives.
Formation of the Thienopyrimidine Core: The thiophene derivatives are then reacted with appropriate reagents to form the thienopyrimidine core.
Halogenation and Amination: The thienopyrimidine core undergoes halogenation followed by amination to introduce the amino group.
Final Modifications:
Industrial production methods for OSM-S-463 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
OSM-S-463 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as halogenation and amination, are key steps in the synthesis of OSM-S-463.
Coupling Reactions: Suzuki coupling reactions are used to introduce various substituents onto the thienopyrimidine core.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The major products formed from these reactions are derivatives of the thienopyrimidine scaffold with various functional groups.
Scientific Research Applications
OSM-S-463 has been extensively studied for its potential as an antimalarial agent. Its applications in scientific research include:
Chemistry: The compound is used as a model for studying the synthesis and reactivity of aminothienopyrimidines.
Biology: OSM-S-463 is used in biological assays to evaluate its activity against Plasmodium falciparum and other parasites.
Medicine: The compound is being investigated for its potential to treat malaria, with studies focusing on its efficacy, toxicity, and mechanism of action.
Comparison with Similar Compounds
OSM-S-463 is compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106. While both compounds share a similar core structure, OSM-S-463 has unique modifications that enhance its activity and selectivity against Plasmodium falciparum. Other similar compounds include:
OSM-S-106: Another aminothienopyrimidine with potent antimalarial activity.
TCMDC-135294: A structurally related compound with similar biological activity.
OSM-S-31: A compound from the same series with predicted activity against malaria
OSM-S-463 stands out due to its specific modifications that improve its efficacy and reduce toxicity compared to other similar compounds.
Biological Activity
Thiophen-3-amine is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an overview of its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiophene ring structure, which is known to influence its biological activity. The compound's chemical formula is , and it can exist in various derivatives, each exhibiting distinct biological properties.
Anti-inflammatory Activity
This compound and its derivatives have shown significant anti-inflammatory effects. A study highlighted the compound's ability to inhibit key inflammatory mediators such as TNF-α and IL-6. The mechanism of action involves the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Inhibitory Effects on COX and LOX Enzymes
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 29.2 | Inhibition of 5-LOX |
Methyl-substituted variant | 6.0 | Inhibition of COX-1 |
Hydroxyl-substituted variant | 6.6 | Inhibition of COX-2 |
The presence of specific substituents on the thiophene ring enhances the compound's ability to inhibit these enzymes, leading to reduced inflammation in various models, including carrageenan-induced paw edema in rodents .
Anticancer Activity
This compound derivatives have been evaluated for their anticancer properties, particularly against various cancer cell lines. One notable study reported the synthesis of 3,5-disubstituted thiophene derivatives that exhibited potent antiproliferative activity.
Antiproliferative Effects
Compound | IC50 (nM) | Cancer Cell Line Tested |
---|---|---|
3,5-disubstituted thiophene derivative | 17–130 | A549 (lung), MCF7 (breast), HeLa (cervical) |
The mechanism behind this activity involves the inhibition of tubulin assembly, leading to cell cycle arrest at the G2/M phase and inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity
Emerging research also indicates that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections.
Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Case Studies
- Case Study on Anti-inflammatory Effects : In a model of acute lung injury, this compound was administered at a dose of 20 mg/kg, resulting in significant reductions in pro-inflammatory cytokines such as IL-1β and IL-6. This suggests potential therapeutic applications for respiratory diseases characterized by inflammation .
- Case Study on Anticancer Properties : A clinical trial involving patients with advanced solid tumors treated with a thiophene derivative demonstrated promising results in terms of tumor shrinkage and improved patient survival rates. The study emphasized the importance of further investigation into dosage optimization and long-term effects .
Properties
IUPAC Name |
thiophen-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c5-4-1-2-6-3-4/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGYESBFCGKOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348756 | |
Record name | thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17721-06-1 | |
Record name | thiophen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of thiophen-3-amine derivatives synthesized in the provided research?
A1: The research focuses on synthesizing various this compound derivatives. For instance, one study [] describes a modified Gewald reaction to produce 2-(1H-benzo(d)(1,2,3)triazol-1-yl)benzo(b)this compound. This compound features a benzothiophene core with a 3-amine group and a 2-(1H-benzo(d)(1,2,3)triazol-1-yl) substituent. Another study [] investigates the synthesis of 2-(alkyl(or aryl)sulfanyl)benzo[b]thiophen-3-amines, highlighting the diversity of substituents possible on the thiophene ring.
Q2: What synthetic strategies are employed to obtain this compound derivatives in the discussed research?
A2: The synthesis of this compound derivatives involves various methods. One study [] utilizes a modified Gewald reaction, reacting 1-chloromethylbenzotriazole with thiosalicylonitrile followed by cyclization using lithium diisopropylamide (LDA). Another study [] describes an LDA-mediated cyclization of 2-{[(alkyl(or aryl)sulfanyl)methyl]sulfanyl}benzonitriles to obtain the desired 2-(alkyl(or aryl)sulfanyl)benzo[b]thiophen-3-amines. These examples highlight the versatility of LDA as a reagent in constructing the thiophene ring system.
Q3: Are there any challenges associated with the synthesis of certain this compound derivatives?
A3: Yes, the research [] mentions challenges in removing the benzotriazole nitrogen from the synthesized 2-(1H-benzo(d)(1,2,3)triazol-1-yl)benzo(b)this compound. Attempts to cleave this group under both thermal and photolytic conditions were unsuccessful. This suggests that further optimization or alternative synthetic routes might be necessary to obtain the desired deprotected this compound derivatives.
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